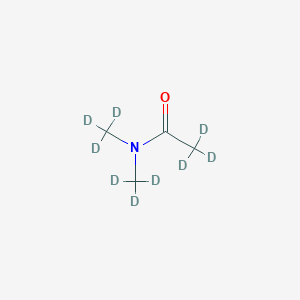

N,N-Dimethylacetamide-d9

Vue d'ensemble

Description

N,N-Dimethylacetamide-d9: is a deuterated analog of N,N-dimethylacetamide. It is a colorless, water-miscible liquid with high boiling point and is commonly used as a polar solvent in organic synthesis. The compound has an isotopic purity of 99 atom % deuterium, making it suitable for nuclear magnetic resonance (NMR) analyses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine. An aqueous solution of dimethylamine is heated to vaporize the gas, which is then introduced into acetic anhydride at room temperature for acylation. The reaction is exothermic, and the acylation endpoint is reached when the reaction temperature no longer rises (170°C).

Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation. The reaction is exothermic and continuous.

Industrial Production Methods: Industrial production of N,N-dimethylacetamide-d9 follows similar synthetic routes but on a larger scale, ensuring high purity and yield through multistage distillation and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N,N-Dimethylacetamide-d9 can undergo oxidation to form formaldehyde-related derivatives.

Hydrolysis: In the presence of acids, the acyl-N bond of this compound can be hydrolyzed to form acetic acid and dimethylamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Formaldehyde-related derivatives.

Hydrolysis: Acetic acid and dimethylamine.

Applications De Recherche Scientifique

Chemistry

DMAc-d9 serves primarily as a polar aprotic solvent in organic synthesis and NMR analyses. Its deuterated nature allows for clearer spectra in NMR studies, minimizing background noise from hydrogen signals.

- Organic Synthesis : It facilitates various chemical reactions, including nucleophilic substitutions and polymerizations.

- NMR Spectroscopy : The isotopic purity (99 atom % deuterium) enhances the resolution of spectral data, making it invaluable for structural elucidation of complex molecules .

Biology and Medicine

In the pharmaceutical industry, DMAc-d9 is utilized for synthesizing medicinal compounds, including antibiotics and other therapeutic agents.

- Drug Development : It plays a crucial role in pre-clinical drug formulations, helping to dissolve active pharmaceutical ingredients (APIs) effectively.

- Pharmacological Studies : Research indicates its potential in developing drugs with improved pharmacokinetic profiles due to the influence of deuteration on metabolic pathways .

Hepatotoxicity Studies

Research has explored the hepatotoxic effects of N,N-Dimethylacetamide and its deuterated form in various animal models. These studies aim to understand the safety profile of DMAc-d9 when used in drug formulations and its impact on liver function.

Developmental Toxicity Assessments

Investigations into the developmental toxicity of DMAc-d9 have been conducted to evaluate its effects on embryonic development. These studies are crucial for determining safe exposure levels in pharmaceutical applications .

Quantification Studies

Studies utilizing NMR with DMAc-d9 as a solvent have successfully quantified reaction yields in synthetic pathways. For instance, the quantification of monoadducts and bisadducts in reactions involving N-methyl-2-pyrrolidinone showcases its utility in kinetic profiling .

Unique Features of this compound

The deuterated methyl groups enhance the compound's utility in spectroscopic studies, allowing researchers to gain insights into molecular interactions without interference from hydrogen signals. This property is particularly beneficial in studying complex biological systems where precise molecular dynamics are critical.

Mécanisme D'action

Mechanism: N,N-Dimethylacetamide-d9 acts as a solvent, facilitating the dissolution and homogenization of various compounds. Its deuterated form allows for detailed NMR analyses by reducing background signals from hydrogen atoms .

Molecular Targets and Pathways:

- In organic synthesis, it targets polar compounds, enhancing reaction rates and yields.

- In NMR analyses, it interacts with the magnetic field to provide clear spectra for structural elucidation .

Comparaison Avec Des Composés Similaires

N,N-Dimethylformamide-d7: Another deuterated solvent used in NMR analyses.

Dimethyl sulfoxide-d6: A deuterated solvent with similar applications in NMR and organic synthesis.

Uniqueness:

Activité Biologique

N,N-Dimethylacetamide-d9 (DMAc-d9) is a deuterated analog of N,N-dimethylacetamide (DMAc) and is primarily utilized as a solvent in various chemical and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, toxicity, and potential applications in research.

Overview of this compound

- Chemical Structure : DMAc-d9 is characterized by its deuterated methyl groups, which enhance its utility in spectroscopic studies, particularly nuclear magnetic resonance (NMR) spectroscopy.

- Molecular Formula :

- Molecular Weight : 96.18 g/mol

- Physical Properties : It appears as a colorless liquid with a high boiling point (164-166 °C) and is miscible with water and various organic solvents.

DMAc-d9 primarily functions as a polar aprotic solvent. Its role in biological systems can be summarized as follows:

- Solvent Properties : It dissolves various organic compounds, facilitating chemical reactions and interactions within biological assays.

- NMR Applications : The deuterium content minimizes interference in NMR spectra, allowing for clearer analysis of biomolecules.

Pharmacokinetics

The pharmacokinetics of DMAc-d9 are not extensively documented; however, insights can be drawn from its parent compound, DMAc:

- Absorption : DMAc is well absorbed through oral, dermal, and inhalation routes.

- Distribution : It tends to distribute widely in biological tissues due to its polar nature.

- Metabolism : The metabolic pathways are not fully elucidated but involve potential conversion to monomethylacetamide (MMA) and other metabolites.

Toxicological Profile

The toxicity profile of DMAc-d9 has not been thoroughly studied; however, the following findings from DMAc provide critical insights:

| Route of Exposure | LD50 (mg/kg) | Effects |

|---|---|---|

| Oral (rat) | 3000 - 6000 | Low toxicity |

| Dermal (rat) | 7500 | Harmful |

| Inhalation (rat) | 8.81 mg/L | Respiratory irritation |

- Developmental Toxicity : Studies indicate potential teratogenic effects at high concentrations. For example, inhalation studies in rabbits showed increased cardiac malformations at 570 ppm without maternal toxicity signs .

- Long-term Effects : Chronic exposure has been associated with liver degeneration and respiratory tract irritation .

Case Studies and Research Findings

- Hepatotoxicity Studies :

- Developmental Toxicity Assessments :

- Quantification Studies :

Applications in Research

DMAc-d9 is increasingly utilized in research settings for its solvent properties and NMR applications:

Propriétés

IUPAC Name |

2,2,2-trideuterio-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628367 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-10-9, 116057-81-9 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylacetamid-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 116057-81-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there a need to synthesize deuterated solvents like N,N-Dimethylacetamide-d9 (DMAc-d9)?

A1: Deuterated solvents like DMAc-d9 play a crucial role in cellulose research. These solvents, including DMAc-d9, find application in various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy []. The deuterium within these solvents minimizes solvent interference in NMR spectra, enabling clearer observation and analysis of cellulose and its derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.